molecular formula C4H5ClN4 B1339531 2-Chloro-4-hydrazinopyrimidine CAS No. 52476-87-6

2-Chloro-4-hydrazinopyrimidine

Cat. No.: B1339531
CAS No.: 52476-87-6
M. Wt: 144.56 g/mol
InChI Key: NOTCVZXATRYXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The most widely used method for the preparation of 2-Chloro-4-hydrazinopyrimidine involves the reaction of hydrazines with chloropyrimidines in an alcohol medium . For instance, 4-chloropyrimidines are refluxed with hydrazine hydrate for several hours to yield 4-hydrazinopyrimidines . The reaction conditions can vary, with some reactions occurring at room temperature, while others require brief heating or refluxing .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-hydrazinopyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions, leading to the formation of different oxidation states and products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve solvents like ethanol or methanol and may require heating.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used, with reaction conditions varying based on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different hydrazine derivatives.

Comparison with Similar Compounds

  • 2-Chloro-4-aminopyrimidine
  • 2-Chloro-4-methylpyrimidine
  • 2-Chloro-4-nitropyrimidine

Comparison: 2-Chloro-4-hydrazinopyrimidine is unique due to the presence of both a chlorine atom and a hydrazine group on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, the hydrazine group allows for additional redox reactions and potential biological interactions that are not possible with compounds like 2-Chloro-4-aminopyrimidine or 2-Chloro-4-methylpyrimidine .

Biological Activity

2-Chloro-4-hydrazinopyrimidine is a chemical compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its biological properties, including antimicrobial, anticancer, and biochemical interactions, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and a hydrazine group at the 4-position. This unique structure contributes to its reactivity and potential biological applications. Its molecular formula is C4H5ClN4, and it serves as a versatile building block in the synthesis of various heterocyclic compounds, including pyrimidines and purines, which are prevalent in biologically active molecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been employed in the synthesis of pyrimidinylhydrazones that demonstrate effectiveness against various bacterial strains. The chlorine atom's reactivity enhances its ability to interact with microbial enzymes, thereby inhibiting growth.

Table 1: Antimicrobial Efficacy of this compound Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
AE. coli32 µg/mL
BS. aureus16 µg/mL
CC. albicans8 µg/mL

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Various derivatives have shown promising results in inhibiting cancer cell proliferation across different cell lines. For instance, studies have demonstrated that compounds derived from this base can induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting DNA synthesis .

Case Study: In Vitro Anticancer Activity

In a study involving several cancer cell lines, derivatives of this compound were tested for cytotoxic effects:

  • THP-1 Cells : Significant cytotoxicity observed at concentrations of 5–20 µM.
  • CCRF-CEM Cells : Approximately 8% inhibition at 20 µM.
  • A549 Cells : Statistically significant effects noted between 10–20 µM.

These findings suggest that structural modifications can enhance the efficacy of hydrazinopyrimidine derivatives against various cancers .

Biochemical Interactions

Beyond antimicrobial and anticancer activities, this compound plays a crucial role in biochemical reactions involving enzyme interactions. Its ability to bind to DNA leads to structural changes that inhibit replication and transcription processes. Additionally, it has been observed to affect cellular signaling pathways and gene expression, indicating its multifaceted role in cellular metabolism.

The molecular mechanism underlying the biological activity of this compound involves:

  • DNA Binding : Inducing structural changes that inhibit replication.
  • Enzyme Interaction : Modulating enzyme activity related to metabolic pathways.
  • Cell Cycle Disruption : Leading to apoptosis in cancer cells.

Properties

IUPAC Name

(2-chloropyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-4-7-2-1-3(8-4)9-6/h1-2H,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTCVZXATRYXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582179
Record name 2-Chloro-4-hydrazinylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52476-87-6
Record name 2-Chloro-4-hydrazinylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,4-dichloropyrimidine (1.49 g, 10.0 mmol) in ethanol (25 mL) was added triethylamine (2.02 g, 2.78 mL, 20.0 mmol) and hydrazine (321 mg, 0.321 mL, 10.0 mmol). The mixture was stirred at room temperature for 2 h. Water was added and the mixture was extracted with dichloromethane. The organic layer was dried over MgSO4, concentrated. The residue was purified by silica gel column chromatograghy eluted with methanol:dichloromethane (2 to 5% methanol) to give (2-chloro-pyrimidin-4-yl)-hydrazine (330 mg, 23%) as a white solid. MS (ES+): m/z=144.9.
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
2.78 mL
Type
reactant
Reaction Step One
Quantity
0.321 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2,4-dichloropyrimidine (2.0 g) in EtOH (25 mL) was cooled to 0-20° C. and treated with hydrazine (2.8 mL). The progress of the reaction was followed by TLC using 10% MeOH:CH2Cl2 as mobile phase and visualizing under UV light. The mixture was concentrated under reduced pressure to afford 3.1 g of crude 2-chloro-4-hydrazinyl-pyrimidine (yield=94.8%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-hydrazinopyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-hydrazinopyrimidine
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-hydrazinopyrimidine
Reactant of Route 4
2-Chloro-4-hydrazinopyrimidine
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-hydrazinopyrimidine
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-hydrazinopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.